molecular formula C18H20N4 B3035091 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine CAS No. 301220-34-8

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B3035091
CAS No.: 301220-34-8
M. Wt: 292.4 g/mol
InChI Key: PPCBCJLLOQPIRW-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique structure combining a benzylpiperidine moiety with an imidazopyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields .

Mechanism of Action

Target of Action

The primary target of 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a vital role in cognition. Inhibition of AChE leads to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer’s disease .

Mode of Action

This compound acts as an inhibitor of AChE . By binding to AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. This compound also exhibits high selectivity and potency as a GlyT1 inhibitor , which suggests that it may modulate multiple biological targets.

Biochemical Pathways

The increased levels of acetylcholine resulting from AChE inhibition by this compound can enhance cholinergic neurotransmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. The compound’s action as a GlyT1 inhibitor also suggests potential effects on glycine transport, which could influence neurotransmission in the brain .

Pharmacokinetics

The compound’s molecular weight of 25236 g/mol suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.

Result of Action

The inhibition of AChE and potentially GlyT1 by this compound can lead to increased levels of acetylcholine and altered glycine transport in the brain. These changes can enhance neurotransmission and potentially improve cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to interact with multiple molecular targets makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-5-15(6-3-1)13-21-11-8-16(9-12-21)22-14-20-17-7-4-10-19-18(17)22/h1-7,10,14,16H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCBCJLLOQPIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 153 mg of 2-N-(1-benzyl-piperidin-4-yl)-pyridine-2,3-diamine (from Step B), 6 mL of trimethyl orthoformate, and) 0.2 mL of concentrated HCl, using a procedure analogous to that described in Example 95, Step B to provide 139 mg of the title compound as a yellow solid.
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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